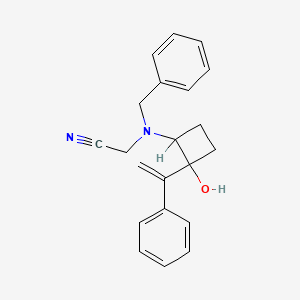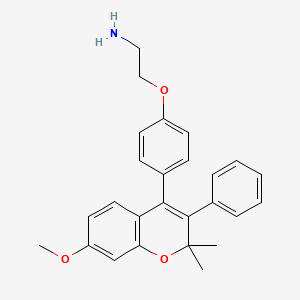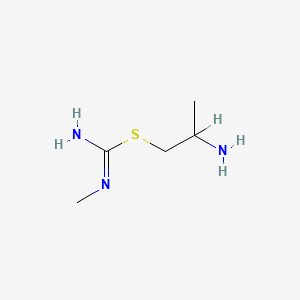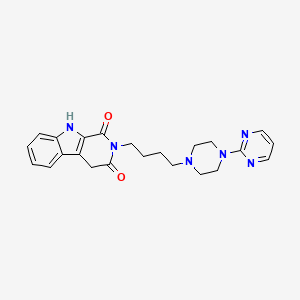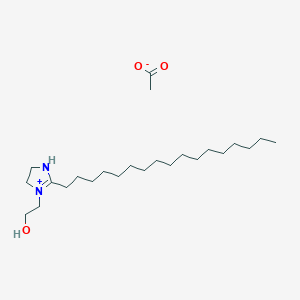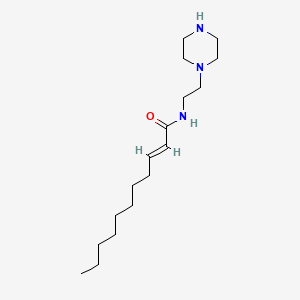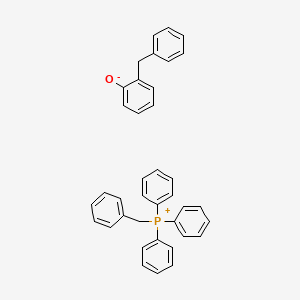
6-Methylbenzothiazol-2-amine monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methylbenzothiazol-2-amine monohydrochloride is a chemical compound with the molecular formula C8H9ClN2S and a molecular weight of 200.68846 g/mol . It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylbenzothiazol-2-amine monohydrochloride typically involves the reaction of 2-aminobenzothiazole with methylating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the methylation process .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process includes steps such as purification, crystallization, and drying to obtain the monohydrochloride salt in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Methylbenzothiazol-2-amine monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Applications De Recherche Scientifique
6-Methylbenzothiazol-2-amine monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Methylbenzothiazol-2-amine monohydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and disrupting cellular processes .
Comparaison Avec Des Composés Similaires
- 2-Amino-6-methylbenzothiazole
- 6-Methyl-2-benzothiazolylamine
- 6-Methyl-2-aminobenzothiazole
Comparison: 6-Methylbenzothiazol-2-amine monohydrochloride is unique due to its specific structural features and the presence of the monohydrochloride salt. This makes it more soluble in water compared to its analogs, which can be advantageous in certain applications. Additionally, its unique reactivity profile allows for the synthesis of a diverse range of derivatives .
Propriétés
Numéro CAS |
56896-76-5 |
|---|---|
Formule moléculaire |
C8H9ClN2S |
Poids moléculaire |
200.69 g/mol |
Nom IUPAC |
6-methyl-1,3-benzothiazol-2-amine;hydrochloride |
InChI |
InChI=1S/C8H8N2S.ClH/c1-5-2-3-6-7(4-5)11-8(9)10-6;/h2-4H,1H3,(H2,9,10);1H |
Clé InChI |
LSZDFOQRIMQFIV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(S2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


